molecular formula C17H20FN3O2 B7139117 N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B7139117
M. Wt: 317.36 g/mol
InChI Key: ADLJMNFOAKAODD-UHFFFAOYSA-N
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Description

N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a combination of fluoropyridine, piperidine, and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring imparts unique chemical properties, making it a valuable target for synthetic chemists.

Properties

IUPAC Name

N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-14(12(2)23-11)17(22)20-13-5-8-21(9-6-13)16-15(18)4-3-7-19-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLJMNFOAKAODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to produce 3-fluoropyridine . The piperidine moiety can be synthesized through hydrogenation or cyclization reactions . The final step involves coupling the fluoropyridine and piperidine intermediates with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (NH2R), thiols (SHR) in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Mechanism of Action

The mechanism of action of N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the piperidine ring provides structural stability and enhances binding affinity . The compound may modulate the activity of enzymes or receptors by altering their conformation or inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[1-(3-bromopyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-[1-(3-methylpyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its chlorinated, brominated, and methylated analogs, which may exhibit different chemical reactivity and biological activity .

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